molecular formula C13H18ClNO2 B1456970 Ethyl 2-(3-amino-4-chlorobenzyl)butanoate CAS No. 1297549-34-8

Ethyl 2-(3-amino-4-chlorobenzyl)butanoate

Cat. No. B1456970
M. Wt: 255.74 g/mol
InChI Key: MABJFMAAHLEKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-amino-4-chlorobenzyl)butanoate (EACB) is an organic compound with a unique chemical structure and a wide variety of uses in scientific research. It is widely used in the synthesis of various compounds, and its biochemical and physiological effects have been studied in depth. In

Scientific Research Applications

Solubility and Solvent Effects

Research on similar compounds, such as 2-amino-4-chlorobenzoic acid, has focused on understanding their solubility in various solvents. This is crucial for optimizing purification processes, as solubility behavior significantly impacts the efficiency of extracting and purifying these compounds. Zhu et al. (2019) studied the solubility of 2-amino-3-methylbenzoic acid in various solvents, finding that solubility increased with temperature and varied significantly between different solvents, which could be relevant for ethyl 2-(3-amino-4-chlorobenzyl)butanoate as well (Zhu et al., 2019).

Synthesis and Reactivity

Research into the synthesis of related compounds, such as ethyl (S)-4-chloro-3-hydroxy butanoate, provides insights into potential synthetic pathways for ethyl 2-(3-amino-4-chlorobenzyl)butanoate. For example, a study by Jung et al. (2012) on the enzymatic synthesis of chiral alcohols shows how specific enzymes can be used to produce structurally related compounds with high selectivity, which could be applicable to synthesizing ethyl 2-(3-amino-4-chlorobenzyl)butanoate (Jung et al., 2012).

Chemical Reactivity and Formation of Heterocycles

Research by Braibante et al. (2002) on chloroacetylated β-enamino compounds, which are structurally related to ethyl 2-(3-amino-4-chlorobenzyl)butanoate, explored their reactivity in forming polyfunctionalized heterocyclic compounds. This suggests potential applications of ethyl 2-(3-amino-4-chlorobenzyl)butanoate in synthesizing various heterocycles, which are often important in pharmaceuticals (Braibante et al., 2002).

Electroluminescent Compound Synthesis

In the field of organic electronics, compounds like ethyl 2-(3-amino-4-chlorobenzyl)butanoate might be used in synthesizing electroluminescent materials. A study by Juan-ling (2006) demonstrated the synthesis of an organic electroluminescent compound using related chemical precursors, indicating potential applications in electronic displays or lighting (Juan-ling, 2006).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-(3-amino-4-chlorobenzyl)butanoate is not available, safety data sheets for similar compounds like ethyl butyrate provide some insight. Ethyl butyrate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-[(3-amino-4-chlorophenyl)methyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-3-10(13(16)17-4-2)7-9-5-6-11(14)12(15)8-9/h5-6,8,10H,3-4,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABJFMAAHLEKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)Cl)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-amino-4-chlorobenzyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-amino-4-chlorobenzyl)butanoate
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